molecular formula C13H16O2 B1323597 4-(2-Carboethoxyphenyl)-1-butene CAS No. 731772-77-3

4-(2-Carboethoxyphenyl)-1-butene

Cat. No. B1323597
M. Wt: 204.26 g/mol
InChI Key: WKBWQTJZWDRTEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo [1,5-a]indoles

  • Summary of Application: This research involves the synthesis of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles via alkylative dearomatization and intramolecular N-imination of an indole–O-(methylsulfonyl)oxime .
  • Methods of Application: The starting materials, tryptophol and 2-bromocyclopetanone, were reacted in the presence of HBF4·OEt2, providing 1,2,3,5,6,11-hexahydrocyclopenta[2,3]oxepino[4,5-b]indole in a 63% yield . This compound was then reacted with hydroxylamine hydrochloride to afford oxime, which was subsequently bis-methanesulfonated to form another compound . Heating this compound with various alcohols in the presence of N,N-diisopropylethylamine (DIPEA) triggered the alkylative dearomatization and intramolecular N-imination, forming the spirocyclopropane and 4H-pyrazolo[1,5-a]indole structures .
  • Results or Outcomes: The targets were formed with 67–84% yields .

Palladium-Catalyzed Cross-Coupling of Aryl Fluorides and Organotitanium (IV) Reagents

  • Summary of Application: This research demonstrates the effectiveness of Pd(OAc)2/1-[2-(di-tert-butylphosphanyl)phenyl]-4-methoxypiperidine in catalyzing the cross-coupling of aryl fluoride and aryl (alkyl) titanium reagent .
  • Methods of Application: The effects of twelve ligands on the catalytic activity were examined in the Pd(OAc)2-catalyzed cross-coupling of p-Ch3OPhTi(OiPr)3 with p-fluorotoluene .
  • Results or Outcomes: The ligand 1-[2-[Di-tert-butylphosphanyl)phenyl]-4-methoxypiperidine was highly active with yield over 80% .

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in .

properties

IUPAC Name

ethyl 2-but-3-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-5-8-11-9-6-7-10-12(11)13(14)15-4-2/h3,6-7,9-10H,1,4-5,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBWQTJZWDRTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641145
Record name Ethyl 2-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Carboethoxyphenyl)-1-butene

CAS RN

731772-77-3
Record name Ethyl 2-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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